1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridines. These compounds are characterized by their fused ring systems, which contribute to their unique chemical properties and biological activities. The presence of a trifluoromethyl group and a chlorine atom in its structure enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry.
The compound is synthesized through methods involving chlorination and trifluoromethylation of pyridine derivatives. Research indicates that trifluoromethylpyridines and their derivatives are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals . The specific compound mentioned has garnered attention due to its potential as a kinase inhibitor, which may have implications in treating diseases mediated by specific signaling pathways .
This compound can be classified under:
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine typically involves several key methods:
The synthesis often involves optimizing reaction conditions such as temperature, pressure, and molar ratios to maximize yield while minimizing by-products. For instance, simultaneous vapor-phase chlorination and fluorination can yield desired products efficiently while reducing waste .
The molecular structure of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine consists of:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often studied under controlled conditions to determine reactivity patterns and product yields. Mechanistic studies can provide insights into the pathways taken during these reactions.
The mechanism of action for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine primarily revolves around its role as an inhibitor of specific kinases involved in cellular signaling pathways.
Research suggests that compounds within this class may inhibit SGK-1 kinase activity, which is implicated in various diseases including cancer and metabolic disorders. Inhibition studies typically utilize biochemical assays to measure enzyme activity in the presence of the compound, providing data on potency and efficacy .
The systematic IUPAC name 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine provides a complete topological description of this bifunctional heterocyclic compound. The name delineates two interconnected ring systems: a 1H-pyrrolo[2,3-b]pyridine scaffold attached at its 1-position to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent. This nomenclature follows the priority rules of heterocyclic chemistry, where the pyrrolopyridine core retains the parent name due to its fused bicyclic structure, while the chlorotrifluoromethyl pyridine moiety is designated as a substituent [9].
Structurally, this compound belongs to the fused bicyclic heterocycles classification, featuring:
Table 1: Ring System Classification and Atom Numbering
Component | Ring Fusion | Heteroatom Positions | Substituent Positions |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | [2,3]-Fused bicyclic | N1 (pyrrolic), N4 (pyridinic) | Attachment at N1 |
Pyridine moiety | Monocyclic | N1 | 3-chloro, 5-(trifluoromethyl) |
The molecular formula is C₁₅H₈ClF₃N₃, with a calculated molecular weight of 325.7 g/mol. The "b" in [2,3-b]pyridine specifies the fusion between bond 2,3 of the pyrrole and bonds b,c of the pyridine ring, differentiating it from other fusion isomers such as [3,2-c] or [2,3-c] variants. This precise designation is crucial in medicinal chemistry, as minor variations in fusion geometry dramatically influence biological activity profiles [6] [9].
The exploration of pyrrolopyridine scaffolds in pharmaceutical development represents a significant chapter in heterocyclic medicinal chemistry. Early research focused on simple pyrrolopyridine derivatives as nucleotide isosteres, capitalizing on their structural resemblance to purine bases. The 1H-pyrrolo[2,3-b]pyridine system (7-azaindole) emerged as a privileged scaffold due to its balanced hydrogen-bonding capacity and favorable physicochemical properties compared to indole analogs [3] [8].
Key milestones in the scaffold's development include:
The specific derivatization at the 1-position with halogenated pyridines marked a significant advancement in the scaffold's drug discovery utility. As disclosed in the patent literature, the combination of pyrrolo[2,3-b]pyridine with 3-chloro-5-(trifluoromethyl)pyridin-2-yl at N1 generated compounds exhibiting exceptional kinase inhibition profiles, particularly against TNIK (Traf2- and Nck-interacting kinase) and JAK kinases. These derivatives demonstrated up to 100-fold potency enhancements over earlier analogs, with IC₅₀ values frequently falling below 10 nM in enzymatic assays [3] [10].
Table 2: Evolution of Pyrrolopyridine Derivatives in Drug Discovery
Period | Structural Features | Primary Therapeutic Targets | Key Advancements |
---|---|---|---|
1980-1999 | Unsubstituted core | Phosphodiesterases, Receptors | Proof of bioisosteric concept |
2000-2009 | 3-Halo substituents | Kinases (IGF-1R, c-Met) | Enhanced target affinity |
2010-Present | N1-(Heteroaryl) derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl) | TNIK, JAK, ALK | Nanomolar potency, improved selectivity |
Synthetic methodologies evolved in parallel with biological evaluation. Early routes to N1-substituted derivatives suffered from low yields due to the poor nucleophilicity of the pyrrolic nitrogen. Contemporary approaches employ transition metal-catalyzed coupling reactions and multicomponent reactions in ionic liquid media, significantly improving efficiency. These advances enabled the practical synthesis of complex analogs like 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine on multigram scales, facilitating thorough structure-activity relationship studies [8].
The strategic incorporation of both trifluoromethyl and chloro substituents on the pyridine ring represents a sophisticated approach to optimizing drug-like properties. These functionalities are not mere structural adornments but serve distinct and complementary roles in enhancing the compound's interactions with biological targets:
Trifluoromethyl Group (CF₃)
In the specific context of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] substitution, the trifluoromethyl group at pyridine C5 creates a ortho-para directing effect that influences the electron density at the attachment point (C2), thereby modulating the electron-withdrawing character of the entire pyridine substituent. This electronic perturbation extends through the covalent bond to influence the electron density of the fused pyrrolopyridine system [6] [10].
Chloro Substituent (Cl)
The specific 3-chloro positioning on the pyridine ring creates a meta-halogenated pyridine system with asymmetric electronic distribution. This arrangement generates complementary pharmacophoric points when combined with the trifluoromethyl group at C5, enabling simultaneous interactions with both hydrophobic and polar regions of target proteins. The chlorine atom frequently engages in specific binding interactions with kinase hinge regions, while the trifluoromethyl group occupies adjacent hydrophobic subpockets [10].
Table 3: Comparative Effects of Substituents on Compound Properties
Property | Trifluoromethyl Influence | Chloro Influence | Synergistic Effects |
---|---|---|---|
Electron Distribution | Strong σ-withdrawal, moderate π-donation | Moderate σ/π-withdrawal | Orthogonal polarization |
Binding Affinity | Hydrophobic cavity filling (-0.8 to -1.2 kcal/mol) | Halogen bonding (-1.5 to -2.5 kcal/mol) | Cooperative binding energy gain |
Metabolic Stability | t₁/₂ increase (2-5× vs methyl) | Blockade of para-hydroxylation | Multiplicative stabilization |
Solubility | Reduced aqueous solubility | Minimal impact | Counterbalanced by crystal engineering |
Molecular modeling studies indicate that the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group adopts a coplanar conformation with the pyrrolo[2,3-b]pyridine core, facilitating extended π-conjugation that enhances target binding through π-stacking interactions with phenylalanine residues in kinase domains. This conformational preference distinguishes it from bulkier N1 substituents that induce torsional strain. The trifluoromethyl group's rotational freedom allows dynamic adaptation to binding site contours, providing entropic advantages over rigid substituents [6] [8] [10].
The strategic combination of these moieties on the pyridine ring exemplifies contemporary rational bioisostere approaches in medicinal chemistry, where halogen atoms and fluorinated groups are deployed as essential components of target interaction landscapes rather than mere solubility or stability modifiers. This design paradigm has yielded compounds with exceptional biological activities across multiple target classes, particularly in oncology and inflammatory disease indications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9